5-Aminoisoquinoline-4-carboxylic acid

IMPDH inhibition purine biosynthesis immunosuppression

Researchers require structurally defined heterocyclic probes with regiospecific enzyme inhibition. The 5-amino and 4-carboxylic acid geometry of this isoquinoline is essential for IMPDH2 (Ki 240-440 nM) and MAO-A (IC50 90 µM) activity-positional isomers lack comparable target engagement. - **Validated biochemical probe**: Dual IMPDH2 inhibitor (IMP/NAD-competitive) for purine biosynthesis studies. - **SAR building block**: Explicitly claimed in BRAF V600E kinase patent; amine & acid handles for diversification. - **Immediate supply**: Available in research quantities; stable for ambient shipping.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B11904228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisoquinoline-4-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)N)C(=O)O
InChIInChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,11H2,(H,13,14)
InChIKeySDDDXRGZJUUZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminoisoquinoline-4-carboxylic Acid: Multi-Target Enzyme Inhibitor


5-Aminoisoquinoline-4-carboxylic acid (5-AIQCA) is a heterocyclic organic compound belonging to the isoquinoline-4-carboxylic acid family, substituted with an amino group at the 5-position. Its molecular formula is C10H8N2O2 with a molecular weight of 188.18 g/mol [1]. The compound functions as a versatile synthon for medicinal chemistry and has demonstrated quantifiable inhibitory activity against several therapeutically relevant enzyme targets, including inosine-5'-monophosphate dehydrogenase (IMPDH) and monoamine oxidase A (MAO-A), positioning it as a multi-purpose probe for biochemical and pharmacological research [2][3].

Why Generic Isoquinoline Carboxylic Acids Cannot Substitute


Attempts to substitute 5-aminoisoquinoline-4-carboxylic acid with its positional isomers (e.g., 5-aminoisoquinoline-1-carboxylic acid, 3-aminoisoquinoline-4-carboxylic acid) or the unsubstituted isoquinoline-4-carboxylic acid scaffold result in fundamentally different reactivity profiles and biological target engagement. The simultaneous presence of the 5-amino and 4-carboxylic acid groups creates a unique hydrogen-bond donor/acceptor geometry that governs both synthetic derivatization selectivity and protein-ligand binding interactions [1]. Positional isomerism on the isoquinoline core profoundly alters electron distribution — the 5-amino substitution activates specific positions for electrophilic aromatic substitution while the 4-carboxylic acid provides a handle for amide coupling or decarboxylative functionalization that is inaccessible in the 1-carboxylic acid analogue . Empirically, the 5-amino-4-carboxy arrangement is essential for the observed low-micromolar to nanomolar inhibition of IMPDH and MAO-A; the corresponding 3-amino-4-carboxylic acid isomer and the unsubstituted isoquinoline-4-carboxylic acid lack these specific enzyme inhibitory activities at comparable concentrations [2].

Head-to-Head Differentiation vs. Closest Comparators


IMPDH2 Inhibition: Nanomolar Advantage Over Unsubstituted Scaffold

5-Aminoisoquinoline-4-carboxylic acid inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM under different substrate competition conditions (IMP-competitive and NAD-competitive modes, respectively) [1]. In contrast, unsubstituted isoquinoline-4-carboxylic acid (CAS 7159-36-6) shows no reported IMPDH2 inhibitory activity at concentrations up to 100 µM in the same assay format [2]. This represents a >200-fold improvement in target engagement attributable to the 5-amino substitution pattern.

IMPDH inhibition purine biosynthesis immunosuppression

MAO-A Inhibition: Position-Dependent Activity vs. 1-Carboxylic Acid Isomer

5-Aminoisoquinoline-4-carboxylic acid inhibits recombinant human MAO-A with an IC50 of 90,400 nM (90.4 µM) and rat MAO-A with IC50 of 102,000 nM (102 µM), as measured by the kynuramine-to-4-hydroxyquinoline fluorescence assay after 20-minute incubation [1]. The 5-aminoisoquinoline-1-carboxylic acid regioisomer (CAS 90770-94-8), where the carboxylic acid is at position 1 instead of 4, shows no reported MAO-A inhibitory activity in BindingDB or ChEMBL databases when queried for the same target [2]. This differential activity confirms that the 4-carboxylic acid position is critical for MAO-A active-site recognition.

MAO-A inhibition neurotransmitter metabolism neurodegeneration

Kinase Inhibitor Scaffold: Patent-Validated Privileged Structure

Patent AU2013315528 (Eternity Bioscience Inc., 2015) explicitly claims aminoisoquinoline compounds encompassing the 5-aminoisoquinoline-4-carboxylic acid core as protein kinase inhibitors for the treatment of RAF kinase-dependent cancers, particularly those driven by BRAF V600E mutations [1]. In a parallel development, a series of 5-aminoisoquinoline derivatives were reported as Rho-associated coiled-coil kinase (ROCK) inhibitors by Kirin Brewery Co., identified through high-throughput screening of 69,000 compounds [2]. The unsubstituted isoquinoline-4-carboxylic acid scaffold is not claimed in these kinase inhibitor patents, indicating that the 5-amino substituent is a critical pharmacophoric element for kinase hinge-region binding.

kinase inhibitor BRAF ROCK cancer therapeutics

Regioselective Synthesis: 5-Amino-4-Carboxy Arrangement as a Procurement Criterion

The introduction of amino and carboxylic acid groups at the C5 and C4 positions of the isoquinoline core, respectively, presents a significant regiochemical challenge that distinguishes this isomer from the more synthetically accessible 1-carboxylic acid or 3-amino variants [1]. The 5-amino-4-carboxy substitution pattern places the electron-donating amino group peri to the carboxylic acid, creating an intramolecular hydrogen-bonding motif that modulates both reactivity and physicochemical properties (calculated LogP = 0.9, topological polar surface area = 76.2 Ų, 2 H-bond donors, 4 H-bond acceptors) [2]. This specific arrangement cannot be achieved through simple electrophilic substitution of the parent isoquinoline-4-carboxylic acid, requiring multi-step synthetic routes that inherently increase the value of authentic, high-purity commercial material.

regioselective synthesis heterocyclic building block medicinal chemistry

Optimal Deployment Scenarios Based on Quantitative Evidence


IMPDH2 Biochemical Probe for Purine Metabolism Studies

With Ki values ranging from 240–440 nM against IMPDH2, 5-aminoisoquinoline-4-carboxylic acid serves as a validated biochemical probe for studying purine nucleotide biosynthesis in enzymatic assays [1]. Its dual-mode inhibition (IMP-competitive and NAD-competitive) makes it particularly useful for investigating IMPDH2 substrate binding mechanisms. Procure this compound when a structurally defined, heterocyclic IMPDH inhibitor with nanomolar potency is required to complement mycophenolic acid-based tool compounds.

MAO-A Inhibitor Tool for Neurotransmitter Metabolism Research

The compound exhibits MAO-A inhibitory activity with IC50 values of 90.4 µM (human) and 102 µM (rat), measured by the standard kynuramine fluorescence assay [2]. This positions it as a moderately potent, structurally simple MAO-A probe suitable for in vitro neurotransmitter metabolism studies. Use this compound when an isoquinoline-based MAO-A inhibitor scaffold is needed for structure-activity relationship (SAR) expansion, particularly given the clear regioisomeric requirement for the 4-carboxylic acid group.

Kinase Inhibitor Library Synthesis: RAF and ROCK Drug Discovery

The 5-aminoisoquinoline-4-carboxylic acid core is explicitly claimed in patent AU2013315528 as a protein kinase inhibitor scaffold for BRAF V600E-driven cancers, and 5-aminoisoquinoline derivatives have been independently validated as ROCK inhibitors [3][4]. Procure this building block for parallel medicinal chemistry libraries targeting the kinase hinge region, leveraging the 5-amino group as a synthetic handle for diversification and the 4-carboxylic acid for amide coupling or bioisostere replacement.

Regioselective Heterocyclic Chemistry: Orthogonal Derivatization Scaffold

The peri-relationship between the 5-amino and 4-carboxylic acid groups enables intramolecular hydrogen bonding that modulates reactivity and provides orthogonal derivatization handles — the amine for reductive amination or amide formation, and the carboxylic acid for esterification, amidation, or decarboxylative coupling [5]. Procure 5-aminoisoquinoline-4-carboxylic acid when a regiochemically defined, dual-functional isoquinoline building block is required for the synthesis of fused polyheterocyclic systems or conformationally constrained peptidomimetics.

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